4-(2-Pyrrolidinyl)benzenethiol
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Overview
Description
4-(2-Pyrrolidinyl)benzenethiol is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol It is characterized by a pyrrolidine ring attached to a benzenethiol group
Preparation Methods
The synthesis of 4-(2-Pyrrolidinyl)benzenethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzenethiol with pyrrolidine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include bases, acids, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Pyrrolidinyl)benzenethiol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidinyl)benzenethiol involves its interaction with molecular targets and pathways . The pyrrolidine ring and thiol group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-(2-Pyrrolidinyl)benzenethiol can be compared with other similar compounds, such as pyrrolidine derivatives and benzenethiol derivatives .
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents. They are known for their biological activities and are used in drug discovery.
Benzenethiol Derivatives: These compounds have the benzenethiol group but different substituents. They are used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and benzenethiol group, which imparts unique chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and development.
Properties
CAS No. |
1270460-47-3 |
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Molecular Formula |
C10H13NS |
Molecular Weight |
179.281 |
IUPAC Name |
4-pyrrolidin-2-ylbenzenethiol |
InChI |
InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2 |
InChI Key |
NGSOWAPOZAGFEY-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
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